

Detecting Fluopyram Residues: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: **Fluopyram**

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This document provides detailed application notes and protocols for the detection of **fluopyram** residues in soil, water, and plant tissues. **Fluopyram** is a broad-spectrum fungicide and nematicide widely used in agriculture. Monitoring its residues in environmental and biological matrices is crucial for ensuring food safety and environmental protection. These guidelines are intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Analytical Techniques Overview

Several analytical methods are available for the determination of **fluopyram** residues. The most common and robust techniques include chromatography-based methods and immunoassays.

- Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), are the gold standard for pesticide residue analysis. These methods offer high sensitivity, selectivity, and the ability to quantify and confirm the presence of **fluopyram** and its metabolites. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for chromatographic analysis of pesticides in various matrices.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

- Immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput screening method based on the specific recognition of **fluopyram** by antibodies. This technique is cost-effective and suitable for rapid screening of a large number of samples.[8]
- Biosensors: While specific biosensors for **fluopyram** are not widely commercially available, research into electrochemical methods for its detection is ongoing. These methods rely on the electrochemical properties of the **fluopyram** molecule.

Quantitative Data Summary

The following tables summarize the quantitative performance data for various methods used to detect **fluopyram** residues in soil, water, and plant tissues.

Table 1: Detection of **Fluopyram** Residues in Soil

Analytical Method	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
GC-ECD	Soil	-	0.003 mg/kg	-	[1]
GC-MS	Soil	-	0.01 mg/kg	88.2 - 106	[1]
LC-QQQ-MS/MS	Soil	0.05 - 2.65 µg/kg	0.16 - 8.82 µg/kg	-	[3][4][9]
HPLC-MS/MS	Soil	-	-	-	[10]

Table 2: Detection of **Fluopyram** Residues in Water

Analytical Method	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
HPLC-MS/MS	Drinking Water	-	0.05 ng/mL	84.4	[11]
HPLC-MS/MS	Surface Water	-	0.1 µg/L	-	[12]
UHPLC-MS/MS	Surface Water	0.1 - 0.2 µg/L	0.2 - 0.6 µg/L	90 - 110	[13]

Table 3: Detection of **Fluopyram** Residues in Plant Tissues

Analytical Method	Sample Matrix	Limit of Detection (LOD)	Limit of Quantification (LOQ)	Recovery (%)	Reference
GC-MS/MS	Various Fruits & Vegetables	-	-	87.02 - 101.42	[2][7]
LC-QQQ-MS/MS	Carrot	0.05 - 2.65 µg/kg	0.16 - 8.82 µg/kg	-	[3][4][9]
UHPLC-MS/MS	Various Fruits & Vegetables	0.2 - 2 µg/kg	0.5 - 7 µg/kg	71.7 - 116.4	[5]
ELISA	Plums, Grapes, Must, Wine	< 0.05 µg/L	-	76.3 - 109.6	[8]
HPLC-MS/MS	Scallions	-	-	-	[10]
QuEChERS-LC-ESI-MS/MS	Persimmon	-	-	89.2 - 103.1	[6]

Experimental Protocols

Protocol for Soil Samples: QuEChERS Extraction and LC-MS/MS Analysis

This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of **fluopyram** from soil samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

3.1.1. Sample Preparation and Extraction

- Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.
- Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. For soils with low moisture content, add an appropriate amount of deionized water to achieve a total water content of approximately 8-10 mL.
- Fortification (for Quality Control): For recovery studies, fortify the sample with a known concentration of **fluopyram** standard solution and let it stand for 30 minutes.
- Extraction:
 - Add 10 mL of acetonitrile to the centrifuge tube.
 - Add the appropriate QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
 - Cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and extraction of the analyte.
- Centrifugation: Centrifuge the tube at ≥ 3000 rcf for 5 minutes. This will separate the sample into a lower solid layer and an upper acetonitrile layer containing the extracted **fluopyram**.

3.1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer: Carefully transfer a 1 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary

Amine (PSA), and 50 mg C18).

- Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process, then centrifuge at a high speed (e.g., ≥ 5000 rcf) for 2 minutes.
- Final Extract: The supernatant is the final extract ready for LC-MS/MS analysis. Transfer the cleaned extract into an autosampler vial.

3.1.3. LC-MS/MS Analysis

- Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column is typically used.
- Mobile Phase: A gradient of water (often with 0.1% formic acid and/or ammonium formate) and an organic solvent like acetonitrile or methanol.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used for **fluopyram**.
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation, monitoring specific precursor-to-product ion transitions for **fluopyram**.

Protocol for Water Samples: Direct Injection HPLC-MS/MS Analysis

This protocol describes a direct injection method for the analysis of **fluopyram** in water samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).[11][12]

3.2.1. Sample Preparation

- Sample Collection: Collect water samples in clean glass bottles.
- Fortification (for Quality Control): For recovery checks, spike a known volume of the water sample with a **fluopyram** standard solution.
- Aliquoting: Pipette 20 mL of the water sample into a 25 mL disposable jar.[11]

- Direct Injection: For samples with expected low levels of contamination and simple matrices (like drinking water), direct injection may be possible after filtration through a 0.22 µm filter. For more complex water matrices or to achieve lower detection limits, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.

3.2.2. HPLC-MS/MS Analysis

- Instrumentation: A High-Performance Liquid Chromatograph coupled to a triple quadrupole mass spectrometer.
- Column: A C18 reversed-phase column.
- Mobile Phase: A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile.
- Injection Volume: Typically 10-100 µL.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of **fluopyram**-specific transitions.

Protocol for Plant Tissues: QuEChERS Extraction and GC-MS/MS or LC-MS/MS Analysis

This protocol outlines the use of the QuEChERS method for extracting **fluopyram** from various plant tissues, followed by analysis using either Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) or LC-MS/MS.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[9\]](#)[\[10\]](#)

3.3.1. Sample Preparation and Extraction

- Sample Homogenization: Homogenize a representative portion of the plant tissue (e.g., fruits, vegetables, leaves) using a high-speed blender to obtain a uniform puree.
- Weighing: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Fortification (for Quality Control): Spike the sample with a known amount of **fluopyram** standard for recovery assessment.

- Extraction:
 - Add 10 mL of acetonitrile to the tube.
 - Add the appropriate QuEChERS extraction salts.
 - Shake vigorously for 1 minute.
- Centrifugation: Centrifuge at ≥ 3000 rcf for 5 minutes.

3.3.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer: Take a 1 mL aliquot of the supernatant (acetonitrile layer).
- Cleanup: Add it to a d-SPE tube containing a mixture of sorbents tailored to the matrix (e.g., MgSO₄, PSA, C18, and sometimes Graphitized Carbon Black (GCB) for highly pigmented samples).
- Vortex and Centrifuge: Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.
- Final Extract: The resulting supernatant is ready for analysis.

3.3.3. Instrumental Analysis

- For LC-MS/MS: Follow the instrumental parameters as described in the soil protocol (Section 3.1.3).
- For GC-MS/MS:
 - Instrumentation: A Gas Chromatograph coupled to a triple quadrupole mass spectrometer.
 - Column: A capillary column suitable for pesticide analysis (e.g., DB-5ms).
 - Injection: Typically a splitless injection.
 - Carrier Gas: Helium.
 - Ionization Mode: Electron Ionization (EI).

- Detection: Multiple Reaction Monitoring (MRM) of characteristic **fluopyram** fragment ions.

Visualization of Experimental Workflows

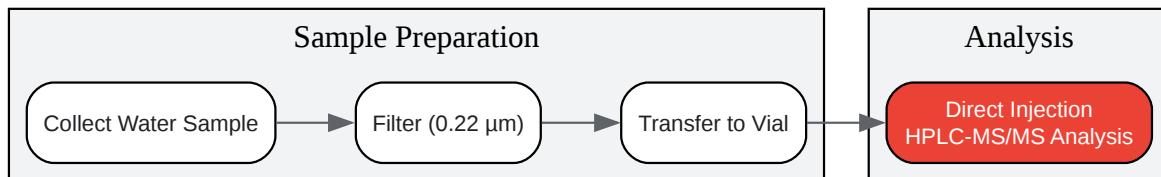
Workflow for Soil Sample Analysis



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Caption: Workflow for **Fluopyram** Analysis in Soil.

Workflow for Water Sample Analysis



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Caption: Workflow for **Fluopyram** Analysis in Water.

Workflow for Plant Tissue Analysis



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Caption: Workflow for **Fluopyram** Analysis in Plant Tissue.

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